Boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-
Overview
Description
Boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-, is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The specific structure of this compound includes a benzimidazole ring, which is a fused bicyclic structure consisting of benzene and imidazole rings. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-, typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the reaction of 2,3-dihydro-2-oxo-1H-benzimidazole with boronic acid derivatives under specific conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis, to ensure high yield and purity.
Chemical Reactions Analysis
Boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction may produce alcohols.
Scientific Research Applications
Boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: The compound is used in the development of sensors and probes for detecting biomolecules, such as sugars and amino acids, due to its ability to form reversible covalent bonds with these molecules.
Medicine: In medicinal chemistry, boronic acid derivatives are explored for their potential as enzyme inhibitors and therapeutic agents. For example, they can inhibit proteases and other enzymes involved in disease processes.
Industry: In industrial applications, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-, exerts its effects involves the formation of reversible covalent bonds with target molecules. The boron atom in the compound acts as a Lewis acid, allowing it to interact with Lewis bases, such as hydroxyl and amino groups, in target molecules. This interaction can inhibit the activity of enzymes or alter the function of biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the application and context in which the compound is used.
Comparison with Similar Compounds
Boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-, can be compared with other similar compounds, such as:
Boronic Acid, B-(2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridin-5-yl)-: This compound has a similar boronic acid group but a different heterocyclic ring structure, which can result in different chemical properties and reactivity.
Boronic Acid, B-(2,3-dihydro-2-oxo-1H-indole-5-yl)-: This compound contains an indole ring instead of a benzimidazole ring, which can affect its biological activity and applications.
Boronic Acid, B-(2,3-dihydro-2-oxo-1H-quinoline-5-yl)-: The presence of a quinoline ring in this compound can impart different electronic and steric properties, influencing its reactivity and use in synthesis.
The uniqueness of boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-, lies in its specific structure, which combines the properties of boronic acids with the reactivity of the benzimidazole ring, making it a versatile and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2-oxo-1,3-dihydrobenzimidazol-5-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O3/c11-7-9-5-2-1-4(8(12)13)3-6(5)10-7/h1-3,12-13H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSAVIADHNAOQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC(=O)N2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.